molecular formula C10H9BrN2 B2970756 1-Benzyl-3-bromo-1H-pyrazole CAS No. 1260778-36-6

1-Benzyl-3-bromo-1H-pyrazole

Cat. No.: B2970756
CAS No.: 1260778-36-6
M. Wt: 237.1
InChI Key: QVZIWRVCENAKLV-UHFFFAOYSA-N
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Description

1-Benzyl-3-bromo-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a benzyl group at the first position and a bromine atom at the third position

Safety and Hazards

1-Benzyl-3-bromo-1H-pyrazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Future Directions

The future directions for 1-Benzyl-3-bromo-1H-pyrazole involve the development of new synthetic methodologies, catalysis, and structural diversity to expand the application of this privileged class of compounds . It is also expected that this compound will continue to be used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

Mechanism of Action

Target of Action

It’s worth noting that pyrazole derivatives, which include 1-benzyl-3-bromo-1h-pyrazole, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It’s known that pyrazole derivatives can inhibit oxidative phosphorylation, the atp -32 p exchange reaction, and energy-dependent and independent calcium uptake . This suggests that this compound might interact with its targets in a similar manner, leading to changes in these biochemical processes.

Biochemical Pathways

Given the broad range of biological activities associated with pyrazole derivatives , it’s likely that multiple pathways are affected. These could include pathways related to oxidative phosphorylation, ATP exchange, and calcium uptake .

Pharmacokinetics

The properties of pyrazole derivatives in general suggest that they are relatively stable, readily prepared, and generally environmentally benign . These characteristics could potentially impact the bioavailability of this compound.

Result of Action

It’s known that pyrazole derivatives can exhibit a wide range of biological activities . Therefore, the effects of this compound could potentially include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

It’s known that the suzuki–miyaura coupling reaction, which is often used in the synthesis of pyrazole derivatives, offers mild conditions, broad substrate scope, and excellent functional group tolerance . This suggests that the action of this compound could potentially be influenced by various environmental factors.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-bromo-1H-pyrazole can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of benzylhydrazine with 3-bromo-1-propyne under suitable conditions can yield this compound. Another method involves the bromination of 1-benzyl-1H-pyrazole using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification through chromatography to obtain the desired compound in its pure form .

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-3-bromo-1H-pyrazole is unique due to the presence of both the benzyl group and the bromine atom, which confer distinct chemical and biological properties. These substitutions make it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

1-benzyl-3-bromopyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c11-10-6-7-13(12-10)8-9-4-2-1-3-5-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVZIWRVCENAKLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC(=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260778-36-6
Record name 1-benzyl-3-bromo-1H-pyrazole
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